BAY-876 - 1799753-84-6

BAY-876

Catalog Number: EVT-261087
CAS Number: 1799753-84-6
Molecular Formula: C24H16F4N6O2
Molecular Weight: 496.4256
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-876, also known as BAY876, is a small molecule inhibitor specifically designed to target GLUT1. This transporter protein facilitates glucose uptake across the plasma membrane of mammalian cells, a process crucial for cellular energy production. The overexpression of GLUT1 is frequently observed in various tumor types, contributing to their enhanced glucose consumption and supporting the phenomenon known as the Warburg effect – a characteristic metabolic adaptation of cancer cells to thrive even in the presence of normal oxygen levels. []

Synthesis Analysis

The synthesis of BAY-876 began with the identification of N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as promising lead structures for GLUT1 inhibition through a high-throughput screen of approximately 3 million compounds. [] Subsequent structure-activity relationship (SAR) studies, involving the synthesis and evaluation of over 1600 derivatives, led to the optimization of the compound's potency and selectivity. [] These studies revealed crucial structural features required for high activity and selectivity towards GLUT1. [] This rigorous optimization process resulted in BAY-876, a compound demonstrating single-digit nanomolar inhibitory activity against GLUT1 with a selectivity factor of over 100 against other GLUT isoforms (GLUT2, GLUT3, and GLUT4). []

Mechanism of Action

BAY-876 acts as a potent and selective inhibitor of GLUT1. [] It binds to GLUT1 and prevents glucose from binding and being transported across the cell membrane. [] This action effectively starves cancer cells of their primary energy source, leading to growth inhibition and potentially cell death. [, , , , , ] Notably, BAY-876 displays high selectivity for GLUT1 over other GLUT isoforms (GLUT2, GLUT3, GLUT4), ensuring minimal off-target effects on other glucose-dependent processes in the body. [, ] This selectivity is crucial for minimizing potential side effects and maximizing therapeutic benefits.

Physical and Chemical Properties Analysis

BAY-876 exhibits high oral bioavailability in vivo. [] This property indicates that the compound is well-absorbed into the bloodstream upon oral administration, making it a suitable candidate for development into an orally administered drug.

a. Cancer Research:

  • Hepatocellular Carcinoma (HCC): A novel microcrystalline formulation of BAY-876 demonstrated sustained release and long-acting antitumor activity in HCC models. [] This formulation effectively inhibited glucose uptake and proliferation of HCC cells while also suppressing the expression of epithelial-mesenchymal transition (EMT) related factors. []
  • Ovarian Cancer: BAY-876 effectively blocked both basal and stress-regulated glycolysis in ovarian cancer cells, leading to significant inhibition of tumor growth in both cell line-derived xenografts and patient-derived xenografts (PDX) models. []
  • Acute Myeloid Leukemia (AML): In vivo CRISPR/Cas9 screening identified GLUT1 as a key dependency in MLL-AF9-driven AML. [] Genetic or pharmacological inhibition of GLUT1 with BAY-876 significantly impaired leukemic growth both in vitro and in vivo, highlighting its potential as a therapeutic target for AML. []
  • Pancreatic Ductal Adenocarcinoma (PDAC): A high-throughput combinatorial drug screen revealed synergistic effects when BAY-876 was combined with NMS-876, a mitochondrial complex I/p97 inhibitor. [] This combination demonstrated superior efficacy against NMS-873 resistant PDAC cell lines, suggesting potential in overcoming therapy resistance. []
  • Clear Cell Renal Cell Carcinoma (ccRCC): BAY-876 showed anticancer effects in combination with sunitinib, demonstrating significant cytotoxicity against the 786-O renal adenocarcinoma cell line. []
  • Colon Cancer: Combination treatment of BAY-876 with a mitochondrial complex I inhibitor (DBI-1 or DBI-2) synergistically inhibited colon cancer cell growth in vitro and in vivo. [, ] Further enhancement of therapeutic efficacy was observed when DBI-2 was combined with a ketogenic diet in a colon cancer xenograft model. []
  • Breast Cancer: BAY-876 was used in conjunction with paclitaxel in an engineered biohybrid system for enhanced delivery and efficacy of the chemotherapeutic agent. [] This system actively targets the tumor site, competitively deprives glucose, and promotes internalization of the therapeutic payload. []
  • Esophageal Squamous Cell Carcinoma (ESCC): BAY-876 enhanced cisplatin-mediated inhibition of ESCC cell proliferation, suggesting potential for combination therapy. [] GLUT1 expression in pretreatment biopsies was also linked to the response to chemotherapy. []
  • Lung Adenocarcinoma: BAY-876 demonstrated the ability to reduce glucose uptake and lactic acid production in A549 lung adenocarcinoma cells, further supporting its role in targeting tumor metabolism. []
Applications
  • Peritoneal Dialysis: BAY-876 significantly improved ultrafiltration efficiency in an experimental rat model of peritoneal dialysis by inhibiting glucose-mediated osmotic water transport, suggesting its potential for improving this treatment modality. []
  • Immunology: BAY-876 has been explored for its effects on immune cells, particularly T cells and macrophages, although specific details are limited in the provided abstracts. []
Future Directions
  • Drug Delivery Systems: Further development of novel drug delivery systems, such as the biohybrid system described for pancreatic cancer, can enhance tumor targeting, drug uptake, and therapeutic efficacy. [, ]
  • Immunotherapy: Further elucidating the interplay between BAY-876-mediated metabolic modulation and the immune system, especially within the tumor microenvironment, could unlock novel combination therapies with immune checkpoint inhibitors or other immunotherapeutic approaches. [, ]

WZB-117

Compound Description: WZB-117 is a small molecule inhibitor that exhibits selectivity for GLUT1 and GLUT4. It has been shown to reduce quercetin interaction with GLUT1, suggesting that it binds to an exofacial site on the transporter [].

C-20

Compound Description: C-20 is a small molecule that selectively inhibits GLUT4 over GLUT1 [].

Relevance: C-20's selectivity profile differs from BAY-876, which primarily targets GLUT1. This difference highlights the structural variations that influence isoform selectivity among GLUT inhibitors [].

Indinavir

Compound Description: Indinavir is an HIV protease inhibitor that displays selectivity for GLUT4 over GLUT1 [].

Relevance: Indinavir's activity as a GLUT4 inhibitor, along with its known role as an HIV protease inhibitor, highlights the potential for certain molecules to exhibit multiple biological activities. This is distinct from BAY-876, which primarily targets GLUT1 [].

Lopinavir

Compound Description: Lopinavir, another HIV protease inhibitor, shows preferential inhibition of GLUT4 compared to GLUT1 [].

Relevance: Similar to indinavir, lopinavir demonstrates activity against both HIV protease and GLUT4, emphasizing the diverse pharmacological profiles of some molecules. This differs from the focused activity of BAY-876 on GLUT1 [].

Nelfinavir

Compound Description: Nelfinavir, an HIV protease inhibitor, exhibits weak inhibitory activity against GLUT4. Interestingly, it acts as an activator of GLUT1, enhancing its transport activity [].

Relevance: Nelfinavir's ability to activate GLUT1, in contrast to the inhibitory action of BAY-876, highlights the distinct mechanisms by which molecules can modulate GLUT1 activity. This finding emphasizes the complexity of GLUT regulation and the potential for developing compounds with diverse pharmacological profiles [].

Saquinavir

Compound Description: Saquinavir, an HIV protease inhibitor, selectively inhibits GLUT4 and a mutated form of GLUT1 (T30I H160N) [].

Relevance: Saquinavir's inhibitory activity against a specific GLUT1 mutant provides insights into the structural determinants of inhibitor binding and selectivity. This information is valuable for understanding the mechanisms of action of GLUT1 inhibitors like BAY-876 and for designing new inhibitors with improved potency and selectivity [].

Phloretin

Compound Description: Phloretin is a non-selective GLUT inhibitor, affecting the activity of multiple GLUT isoforms [].

Relevance: Unlike the highly selective nature of BAY-876 for GLUT1, phloretin's broad inhibitory activity across various GLUT isoforms limits its clinical utility due to potential off-target effects. This emphasizes the importance of developing isoform-specific inhibitors like BAY-876 for targeted therapeutic interventions [].

2-Deoxy-D-glucose (2-DG)

Compound Description: 2-DG is a glucose analog that competitively inhibits glucose uptake and metabolism, thereby interfering with glycolysis [].

Relevance: While both 2-DG and BAY-876 ultimately aim to disrupt glucose metabolism in cancer cells, their mechanisms of action differ. 2-DG directly competes with glucose for uptake and utilization, while BAY-876 specifically inhibits GLUT1-mediated glucose transport. The combination of these agents could potentially lead to a more effective suppression of tumor growth by targeting multiple points in the glycolytic pathway [].

Quercetin

Compound Description: Quercetin is a naturally occurring flavonoid with a wide range of biological activities, including acting as a competitive inhibitor of GLUT1 [].

Relevance: Although both quercetin and BAY-876 inhibit GLUT1, their binding characteristics differ. Quercetin appears to bind to an exofacial site on GLUT1, while BAY-876 exhibits non-competitive inhibition, suggesting interaction with a site distinct from the glucose-binding site [, ].

Metformin (MET)

Compound Description: Metformin is an anti-diabetic drug that also exhibits anticancer effects. It inhibits mitochondrial complex I, thereby suppressing oxidative phosphorylation (OXPHOS) and impacting cellular energy production [].

Relevance: Although Metformin and BAY-876 target different aspects of cellular metabolism (Metformin primarily affects OXPHOS, while BAY-876 inhibits glucose uptake), their combined use could potentially enhance the effectiveness of anticancer therapies. By simultaneously inhibiting both glycolysis and OXPHOS, these agents can synergistically deprive tumor cells of energy, leading to enhanced therapeutic outcomes [].

Properties

CAS Number

1799753-84-6

Product Name

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide

Molecular Formula

C24H16F4N6O2

Molecular Weight

496.4256

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY-876; BAY 876; BAY876.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.